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Compound Name:
5-Chloro-1H-pyrazolo[4,3-

b]pyridine

Cat. No.: B104603 Get Quote

A comprehensive review of computational and experimental data reveals the potential of

pyrazolopyridine scaffolds as potent kinase inhibitors. While specific data on 5-Chloro-1H-
pyrazolo[4,3-b]pyridine derivatives is limited in publicly available research, extensive studies

on related pyrazolopyridine isomers, particularly pyrazolo[3,4-b]pyridines and pyrazolo[3,4-

c]pyridines, offer valuable insights into their interaction with various kinase active sites.

This guide provides a comparative analysis of docking studies and experimental data for

different pyrazolopyridine derivatives, highlighting their potential as inhibitors for a range of

kinases implicated in diseases such as cancer. The information is targeted towards

researchers, scientists, and drug development professionals.

Quantitative Data Summary
The following table summarizes the inhibitory activities and docking scores of various

pyrazolopyridine derivatives against several kinases. This data is compiled from multiple

studies and showcases the potency and selectivity of this class of compounds.
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Compound/De
rivative

Target Kinase IC50 (nM)
Docking Score
(kcal/mol)

Reference
Compound

Pyrazolo[3,4-

b]pyridines

Compound 15y TBK1 0.2 - BX795 (7.1 nM)

Compound 15i TBK1 8.5 -
MRT67307 (28.7

nM)

Compound 15t TBK1 0.8 - -

Compound 8h DYRK1B 3 - -

Compound C03 TRKA 56 -
Larotrectinib

(<20 nM)

Compound C09 TRKA 57 -
Entrectinib (1

nM)

Compound C10 TRKA 26 - -

Ligand L5 TRKA - -14.169 -

ZINC000013331

109
TRKA - -10.775 -

Pyrazolo[3,4-

c]pyridines

Various

Derivatives

GSK3α/β, CLK1,

DYRK1A
Various -

6-

Bromoindirubin-

3′-oxime

Pyrazolo[3,4-

b]pyridines

Compound 4 CDK2 240 -
Roscovitine (394

nM)

Compound 8 CDK2 650 - -

Compound 11 CDK2 500 - -
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Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and reproducing

the presented data. Below are detailed protocols for molecular docking and kinase inhibition

assays.

Molecular Docking Simulation:

Molecular docking studies are performed to predict the binding mode and affinity of a ligand

within the active site of a target protein. A typical protocol involves:

Protein Preparation: The 3D crystal structure of the target kinase is obtained from the Protein

Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen

atoms, and assigning correct bond orders.

Ligand Preparation: The 2D structures of the pyrazolopyridine derivatives are drawn and

converted to 3D structures. Energy minimization is performed using a suitable force field.

Grid Generation: A grid box is defined around the active site of the kinase, typically centered

on the co-crystallized ligand or key active site residues.

Docking: A docking program (e.g., AutoDock, Glide, GOLD) is used to place the ligand in

various conformations and orientations within the grid box. A scoring function is used to

estimate the binding affinity for each pose.

Analysis: The resulting docked poses are analyzed to identify the most favorable binding

mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and to correlate the

docking scores with experimental activities.

In Vitro Kinase Inhibition Assay:

These assays are conducted to experimentally measure the inhibitory activity of the

compounds against the target kinase. A common method is the radiometric kinase assay:

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a

specific substrate (e.g., a peptide or protein), and a buffer solution with necessary cofactors

(e.g., ATP, MgCl2).
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Compound Incubation: The test compounds (pyrazolopyridine derivatives) at various

concentrations are pre-incubated with the kinase to allow for binding.

Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP

(e.g., [γ-33P]ATP).

Reaction Quenching: After a specific incubation period at a controlled temperature, the

reaction is stopped by adding a quenching solution (e.g., phosphoric acid).

Measurement of Activity: The phosphorylated substrate is separated from the unreacted ATP,

and the amount of incorporated radioactivity is measured using a scintillation counter.

IC50 Determination: The percentage of kinase inhibition is calculated for each compound

concentration relative to a control without the inhibitor. The IC50 value, the concentration of

the compound that inhibits 50% of the kinase activity, is determined by plotting the inhibition

percentage against the compound concentration.

Visualizations
Kinase Signaling Pathway Example: The RAS-RAF-MEK-ERK Pathway

The following diagram illustrates a simplified representation of the RAS-RAF-MEK-ERK

signaling pathway, which is frequently targeted by kinase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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